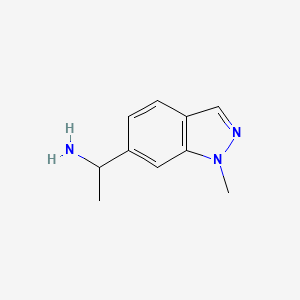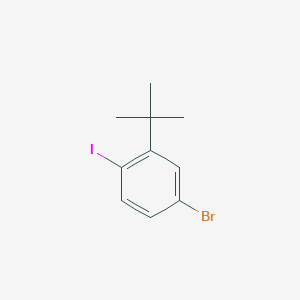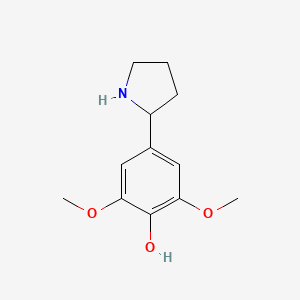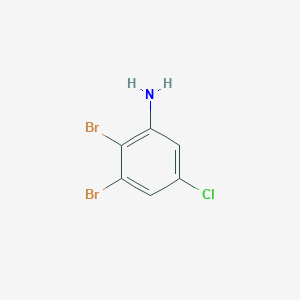
5-Chloro-2,3-dibromoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3-dibromoaniline: is an aromatic compound that belongs to the class of halogenated anilines It is characterized by the presence of a chloro group at the 5th position and two bromo groups at the 2nd and 3rd positions on the benzene ring, along with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dibromoaniline typically involves multiple steps starting from readily available precursors. One common method involves the bromination of 5-chloroaniline, followed by further bromination to introduce the second bromine atom. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2,3-dibromoaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex biaryl structures.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2,3-dibromoaniline is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. These derivatives can serve as lead compounds for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,3-dibromoaniline and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, certain derivatives may inhibit bacterial enzymes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
- 2,4-Dibromoaniline
- 4-Chloro-2,6-dibromoaniline
- 2,6-Dibromoaniline
Comparison: 5-Chloro-2,3-dibromoaniline is unique due to the specific positioning of the chloro and bromo groups on the benzene ring. This unique arrangement can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound may exhibit different chemical and biological properties, making it a distinct and valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H4Br2ClN |
|---|---|
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
2,3-dibromo-5-chloroaniline |
InChI |
InChI=1S/C6H4Br2ClN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 |
Clé InChI |
XYKXVVIGWAODOM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
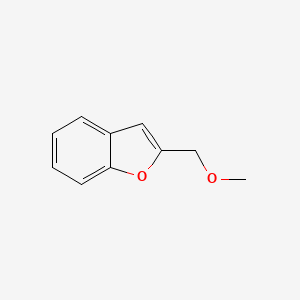

![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)

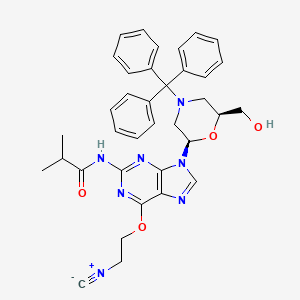

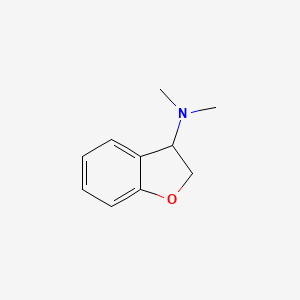
![8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)

